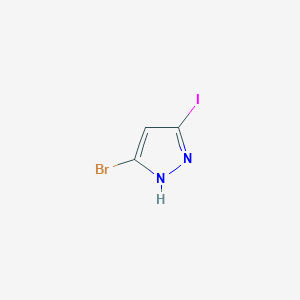

3-Bromo-5-iodopyrazole

Description

Significance of Halogenated Pyrazole (B372694) Scaffolds in Organic Synthesis

Halogenated pyrazoles are highly valued as versatile building blocks in organic synthesis. The presence of halogen substituents, such as chlorine, bromine, and iodine, provides reactive handles for a variety of chemical transformations. mdpi.com These transformations include, but are not limited to, nucleophilic substitution, cross-coupling reactions, and metal-catalyzed functionalization. researchgate.net The ability to selectively introduce different functional groups at specific positions on the pyrazole ring allows for the construction of complex molecular architectures with tailored properties. mdpi.com This has led to the development of numerous pharmaceuticals, agrochemicals, and functional materials. researchgate.netacs.org

The nature and position of the halogen atom on the pyrazole ring influence its reactivity. For instance, the carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for regioselective functionalization. This differential reactivity is a key strategic element in the synthesis of polysubstituted pyrazoles.

Overview of Dihalogenated Pyrazoles as Synthetic Intermediates

Dihalogenated pyrazoles, which contain two halogen atoms, offer even greater synthetic flexibility. These intermediates are particularly useful for the sequential and regioselective introduction of different substituents. The differential reactivity of the two carbon-halogen bonds can be exploited to perform selective cross-coupling reactions, leading to the synthesis of complex pyrazole derivatives that would be difficult to access through other routes. rsc.org

For example, a dihalogenated pyrazole bearing both a bromine and an iodine atom can undergo a selective reaction at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the construction of highly functionalized pyrazole-based compounds.

Positioning of 3-Bromo-5-iodopyrazole within Advanced Heterocyclic Synthesis

Within the family of dihalogenated pyrazoles, this compound stands out as a particularly strategic and valuable synthetic intermediate. innexscientific.com Its structure, featuring a bromine atom at the 3-position and a more reactive iodine atom at the 5-position, allows for a high degree of regiochemical control in subsequent functionalization reactions. arkat-usa.org This makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds. The distinct electronic and steric properties of the bromo and iodo substituents enable chemists to orchestrate a series of selective transformations, building molecular complexity in a controlled and predictable manner. nih.gov

The strategic importance of this compound is underscored by its application in the synthesis of novel pharmaceutical and agrochemical candidates. For instance, it serves as a key building block in the preparation of certain insecticides. scimplify.com The ability to selectively modify the 3- and 5-positions of the pyrazole ring is crucial for fine-tuning the biological activity and physical properties of the final products.

Below is a data table summarizing the key properties of this compound and related halogenated pyrazoles.

| Property | This compound | 3-Bromopyrazole | 4-Iodopyrazole (B32481) |

| Molecular Formula | C₃H₂BrIN₂ | C₃H₃BrN₂ | C₃H₃IN₂ |

| Molecular Weight ( g/mol ) | 272.87 innexscientific.com | 146.97 nih.govsigmaaldrich.com | 193.97 |

| CAS Number | 1015779-70-0 innexscientific.com | 14521-80-3 nih.gov | 4522-35-4 |

| IUPAC Name | 5-bromo-3-iodo-1H-pyrazole innexscientific.com | 3-bromo-1H-pyrazole nih.gov | 4-iodo-1H-pyrazole |

| Key Synthetic Feature | Differential reactivity of C-I and C-Br bonds | Single point for functionalization | Reactive C-I bond for coupling |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrIN2/c4-2-1-3(5)7-6-2/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEKKNLEEVQVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 3 Bromo 5 Iodopyrazole and Analogous Halogenated Pyrazoles

Regioselective Halogenation Methodologies

Direct halogenation of the pyrazole (B372694) ring is a common strategy. However, the inherent reactivity of the pyrazole nucleus often leads to halogenation primarily at the C4 position. researchgate.netresearchgate.net Achieving substitution at the C3 or C5 positions, especially to create a di-halogenated product like 3-bromo-5-iodopyrazole, typically requires specific strategies such as blocking the C4 position or using directing groups. researchgate.netnih.gov

Electrophilic Halogenation Approaches to Pyrazoles

Electrophilic aromatic substitution is a fundamental method for the halogenation of pyrazoles. beilstein-archives.orgrrbdavc.org The reaction involves the attack of an electrophilic halogen species on the electron-rich pyrazole ring. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome is highly dependent on the reaction conditions and the substituents already present on the ring. rrbdavc.org

The mechanism generally proceeds through the formation of a positively charged intermediate (an arenium ion), followed by deprotonation to restore aromaticity. rrbdavc.orgwikipedia.org For less reactive substrates, a Lewis acid catalyst such as AlCl₃ or FeCl₃ is often required to generate a more potent electrophilic halogenating agent. wikipedia.org In the case of iodination, an oxidizing agent like nitric acid is sometimes used to generate the electrophilic iodine species ("I+"). wikipedia.org

Key Research Findings:

Electrophilic attack typically occurs at the C4 position due to the electronic properties of the pyrazole ring. rrbdavc.org

To achieve C3 or C5 halogenation, the C4 position must often be substituted first. researchgate.net

The use of a strong acid in conjunction with an iodine source, such as iodine and potassium iodate (B108269) in concentrated sulfuric acid, can create a powerful iodinating agent (the triiodine cation I₃⁺). wikipedia.org

C-H Halogenation Protocols

Direct C-H halogenation has emerged as a powerful and atom-economical method for synthesizing organohalides. beilstein-archives.org These protocols avoid the need for pre-functionalized substrates and often utilize transition-metal catalysts to achieve high regioselectivity. nih.gov Directing groups can be employed to guide the halogenation to a specific C-H bond, offering a solution to the regioselectivity challenges inherent in pyrazole chemistry. nih.govrsc.org

This approach is particularly valuable for functionalizing positions that are less reactive towards traditional electrophilic substitution, such as the C3 and C5 positions. nih.gov The combination of a palladium catalyst with a pivalate (B1233124) system has been identified as an effective protocol for the C-H arylation of pyrazoles, with reactivity observed in the order of C-5 > C-4 >> C-3. nih.gov This underlying principle of selective C-H activation can be extended to halogenation.

Table 1: Examples of Directed C-H Halogenation

| Catalyst System | Directing Group | Halogen Source | Position Halogenated | Reference |

|---|---|---|---|---|

| [RhCp*Cl₂]₂ | N-oxide | N-Bromosuccinimide (NBS) | C8 (Quinoline) | rsc.org |

| Ni(OAc)₂ / TfOH | Amide | N-Halosuccinimides (NXS) | Ortho position | rsc.org |

Halogenation Utilizing N-Halosuccinimides

N-Halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS), are widely used reagents for the halogenation of pyrazoles due to their mild reaction conditions and ease of handling. beilstein-archives.orgresearchgate.net These reagents provide an electrophilic source of halogen (Br⁺, Cl⁺, I⁺) and are effective for halogenating the pyrazole ring, typically at the C4 position, in high yields. researchgate.nettandfonline.com

Reactions with NXS can often be performed without a catalyst and in various solvents, including carbon tetrachloride and water. researchgate.nettandfonline.com Recent developments have shown that organocatalysts, such as gallocyanine, can enhance the halogenation of pyrazoles and indazoles with NXS, providing a mild method that does not require light, oxidizing agents, or transition metals. nih.govacs.org This catalytic approach has been successfully applied to the late-stage bromination of complex pharmaceutical molecules like celecoxib (B62257) and deracoxib. acs.org

Table 2: Halogenation of Pyrazoles with N-Halosuccinimides (NXS)

| Pyrazole Substrate | NXS Reagent | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyrazole | NBS | CCl₄ or H₂O | 4-Bromopyrazole | Excellent | researchgate.nettandfonline.com |

| Pyrazole | NCS | CCl₄ or H₂O | 4-Chloropyrazole | Excellent | tandfonline.com |

| 3-Aryl-1H-pyrazol-5-amines | NXS (Br, I, Cl) | DMSO (Solvent & Catalyst) | 4-Halo-3-aryl-1H-pyrazol-5-amines | Moderate to Excellent | beilstein-archives.org |

Oxidant-Mediated Halogenation Methods

Oxidant-mediated halogenation methods provide an alternative route to activate halogen sources for electrophilic attack. Hypervalent iodine(III) reagents, such as Phenyliodine diacetate (PIDA), are effective in facilitating regioselective halogenation under mild and environmentally friendly conditions. nih.gov For instance, the direct C3 halogenation of pyrazolo[1,5-a]pyrimidines has been achieved using potassium halide salts as the halogen source and PIDA as the oxidant in water at room temperature. nih.gov

Another approach involves using an oxidant like trichloroisocyanuric acid (TCCA), which can serve as both a chlorinating agent and an oxidant for a one-pot cyclization/chlorination strategy to synthesize 4-chloropyrazoles. mdpi.com Similarly, a system using PhICl₂ as a hypervalent iodine oxidant with NH₄SCN or KSeCN can be used for the C4-thiocyanation or C4-selenocyanation of pyrazoles, which proceeds through an electrophilic mechanism. beilstein-journals.org A method for synthesizing 3-bromo-1H-pyrazole involves dissolving pyrazole in hydrobromic acid and adding potassium dichromate solution as an oxidant. guidechem.com

Table 3: Examples of Oxidant-Mediated Halogenation of Pyrazoles

| Substrate | Halogen Source | Oxidant | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | KX (X=Cl, Br, I) | PIDA | Water | C3-Halogenated product | nih.gov |

| Hydrazines/1,3-Diketones | N/A | TCCA | Dichloromethane | 4-Chloropyrazoles | mdpi.com |

| Pyrazole | HBr | Potassium Dichromate | Hydrobromic Acid | 3-Bromo-1H-pyrazole | guidechem.com |

Microwave-Assisted Halogenation Techniques

Microwave irradiation has become a valuable tool in organic synthesis for its ability to significantly reduce reaction times and often improve yields by promoting rapid and uniform heating. nih.gov This technique has been applied to various pyrazole syntheses, including multicomponent reactions and cyclocondensations. dergipark.org.trnih.gov

While direct microwave-assisted halogenation of a simple pyrazole is less commonly detailed, the technology is frequently used in the multi-step synthesis of complex pyrazole derivatives. gsconlinepress.com For example, microwave-assisted one-pot syntheses of pyrazole derivatives from chalcones or via Knoevenagel condensation are well-established. nih.govnih.gov The use of microwave irradiation can accelerate reactions that would otherwise require prolonged heating, making the synthesis of functionalized pyrazoles more efficient. dergipark.org.tr The application of microwave energy could foreseeably accelerate the electrophilic halogenation reactions described in previous sections, particularly those requiring elevated temperatures. rsc.org

Pyrazole Ring Construction with Pre-Incorporated Halogens

An alternative to the direct halogenation of a pre-formed pyrazole ring is the construction of the ring itself from precursors that already contain the desired halogen atoms. beilstein-archives.org This approach offers excellent control over regioselectivity, as the position of the halogens is predetermined by the starting materials. The most common method for pyrazole synthesis involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. researchgate.net

By using a halogenated 1,3-dicarbonyl compound or a halogenated hydrazine, one can synthesize a specifically substituted halogenated pyrazole. This strategy is particularly useful for preparing pyrazoles with substitution patterns that are difficult to achieve through direct halogenation. beilstein-archives.org Furthermore, electrochemical methods have been developed for the three-component synthesis of 4-halopyrazoles from hydrazines, 1,3-diketones, and sodium halides, proceeding through a cascade cyclization and halogenation. rsc.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-Bromosuccinimide (NBS) |

| N-Chlorosuccinimide (NCS) |

| N-Iodosuccinimide (NIS) |

| Gallocyanine |

| Celecoxib |

| Deracoxib |

| Phenyliodine diacetate (PIDA) |

| Potassium Halide |

| Trichloroisocyanuric acid (TCCA) |

| Potassium Dichromate |

| PhICl₂ |

| NH₄SCN |

| KSeCN |

| Pyrazole |

| 3-bromo-1H-pyrazole |

| 4-chloropyrazole |

| 4-bromopyrazole |

| AlCl₃ |

| FeCl₃ |

| Nitric Acid |

| Potassium Iodate |

| Sulfuric Acid |

| Hydrazine |

| 1,3-Diketone |

Cycloaddition Reactions in the Synthesis of Halogenated Pyrazoles

One of the primary methods for constructing the pyrazole ring is through [3+2] cycloaddition reactions. nih.gov This strategy involves the reaction of a 1,3-dipole with a dipolarophile. For halogenated pyrazoles, this can involve using halogen-bearing substrates in the reaction. For instance, the regioselective [3+2] cycloaddition of in situ generated nitrile imines with appropriate alkenes or alkynes is a highly efficient method for preparing fluoroalkylated pyrazole and pyrazoline derivatives. researchgate.netbohrium.comnih.gov Similarly, the reaction of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes has been investigated to produce a variety of 3,5-bis(fluoroalkyl)pyrazoles and pyrazolines in moderate to good yields. nih.gov

Another approach involves the cycloaddition of diazo compounds with halogenated substrates. A notable method provides access to 3,5-disubstituted pyrazoles through the regioselective 1,3-dipolar cycloaddition of diazo compounds, generated from N-tosylhydrazones, with unactivated bromovinyl acetals. thieme.de The use of halogenated building blocks in these cycloaddition reactions provides a direct route to halogenated pyrazole cores. researchgate.net

Table 1: Examples of Cycloaddition Reactions for Halogenated Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Halogen Source | Resulting Product Type |

| Hydrazonoyl Bromides | Trifluoromethyl-alkenes | Substrate | 3,5-bis(fluoroalkyl)pyrazoles nih.gov |

| N-Tosylhydrazones | Bromovinyl Acetals | Substrate | 3,5-Disubstituted Pyrazoles thieme.de |

| Nitrile Imines | Fluoroalkenes/alkynes | Substrate | Fluoroalkylated Pyrazoles researchgate.net |

Condensation Reactions for Halogenated Pyrazole Formation

The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. lscollege.ac.innih.gov This method can be adapted to produce halogenated pyrazoles by using halogen-containing 1,3-dicarbonyl compounds or their synthetic equivalents. researchgate.net The reaction is typically performed in polar protic solvents, sometimes with acid catalysis, and generally results in high yields. nih.gov

Multicomponent reactions that generate the 1,3-dicarbonyl intermediate in situ before condensation with hydrazine also provide a streamlined route to substituted pyrazoles. nih.gov While highly versatile, a key challenge with unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the condensation, which can lead to a mixture of isomeric products. nih.gov

Functional Group Interconversions on Pyrazole Scaffolds

Introducing halogens onto a pre-formed pyrazole ring is a common and powerful strategy. This allows for precise control over the placement of the halogen atoms, which is particularly important for synthesizing unsymmetrically substituted compounds like this compound.

Halogenodediazoniation Reactions

The Sandmeyer reaction is a classic and effective method for converting an aromatic amino group into a halogen via a diazonium salt intermediate. lscollege.ac.inwikipedia.org This reaction is applicable to the pyrazole scaffold, where an aminopyrazole can be converted into a halogenated pyrazole. researchgate.net The process involves treating an aminopyrazole with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form the pyrazolediazonium salt. guidechem.com Subsequent treatment with a copper(I) halide (e.g., CuBr for bromination) yields the corresponding halopyrazole. wikipedia.orgnih.gov

For example, a synthetic pathway to 3-methyl-5-bromopyrazole involves the diazotization of 3-aminomethyl-5-methylpyrazole followed by a Sandmeyer reaction using cuprous bromide in concentrated hydrobromic acid. guidechem.com This method has been successfully applied to produce a 3-bromo regioisomer of a substituted pyrazole in 59% yield using tert-butyl nitrite and CuBr₂. nih.gov

Dehydroxyhalogenation Procedures

The conversion of hydroxypyrazoles (often existing as their tautomeric pyrazolone (B3327878) form) into halopyrazoles is a direct and frequently used synthetic route. researchgate.net This dehydroxyhalogenation is typically accomplished using standard halogenating agents such as phosphorus oxychloride (POCl₃) for chlorination or phosphorus oxybromide (POBr₃) for bromination. researchgate.net This approach is considered one of the most straightforward preparations for 3/5-chloro and 3/5-bromo pyrazoles. researchgate.net The reaction effectively replaces the hydroxyl group on the pyrazole ring with a halogen atom.

Transformation of Trialkylsilyl-Substituted Pyrazoles

Trialkylsilyl groups can serve as useful placeholders in organic synthesis, enabling regioselective functionalization. In pyrazole chemistry, a silyl (B83357) group can be introduced at a specific position on the ring and subsequently replaced by a halogen. Although less common than other methods, this transformation provides an alternative route for introducing halogens with high regiocontrol. The silyl group activates the carbon for electrophilic substitution or can be involved in metal-catalyzed cross-coupling reactions where it is later replaced.

Protective Group Strategies in the Synthesis of Substituted Halogenated Pyrazoles

For the synthesis of unsymmetrically substituted pyrazoles such as this compound, controlling the regioselectivity of sequential halogenation steps is paramount. The pyrazole ring has two nitrogen atoms, and the NH proton is acidic, making the ring susceptible to reactions at multiple sites. Protective group strategies are employed to block certain reactive positions, thereby directing subsequent functionalization to the desired location. rsc.org

A common strategy involves the protection of one of the ring nitrogen atoms. The use of an N-protecting group can influence the electronic properties of the ring and sterically hinder certain positions, guiding electrophilic halogenation. researchgate.net For instance, to achieve iodination at the C-5 position of a 3-bromopyrazole, one could first protect the pyrazole nitrogen. A frequently used protecting group for this purpose is the 1-(1-ethoxyethyl) group, which can be introduced by reacting the pyrazole with ethyl vinyl ether. arkat-usa.org

With the nitrogen protected, the C-5 proton becomes more acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi). nih.gov The resulting lithiated pyrazole is a potent nucleophile that can then be quenched with an iodine source, such as molecular iodine (I₂), to install the iodine atom exclusively at the C-5 position. nih.gov The protecting group can then be removed under mild acidic conditions to yield the N-unsubstituted this compound. arkat-usa.org This sequence ensures complete regiocontrol over the introduction of the second halogen.

Table 2: Protective Groups in Pyrazole Synthesis

| Protective Group | Introduction Reagent | Removal Condition | Application Example |

| 1-(1-Ethoxyethyl) | Ethyl vinyl ether | Mild acid | Directing lithiation/iodination to C-5 arkat-usa.org |

| Tetrahydropyranyl (THP) | Dihydropyran | Acid-catalyzed | Derivatization via lithiation/alkylation rsc.org |

N-Protection for Regiocontrol in Halogenation

To circumvent the preferential C4-halogenation of pyrazoles, chemists employ N-protecting groups to steer electrophiles towards the C3 or C5 positions. researchgate.net This regiocontrol is essential for building highly functionalized pyrazole cores. The choice of protecting group is critical, as it can influence the reactivity of the adjacent C5 position or be used in multi-step sequences to access the less reactive C3 position.

One of the most versatile strategies involves the use of the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group effectively shields the pyrazole amine, which enables subsequent C-H functionalization reactions. nih.gov Studies on C-H arylation, which follow similar principles to halogenation, have demonstrated that in SEM-protected pyrazoles, functionalization occurs preferentially at the C5 position over the C4 and the significantly less reactive C3 position. nih.gov A key advantage of this approach is the "SEM switch," a one-step protocol that transposes the protecting group from one pyrazole nitrogen to the other. This transposition effectively converts the unreactive C3 position into a reactive C5 position, enabling a sequential functionalization pattern that provides access to 3,5-disubstituted pyrazoles with complete regiocontrol. nih.gov

Another effective method for achieving regiocontrol is through a deprotonation/halogenation sequence, which is facilitated by N-protection. For instance, the remarkable acidity of the C5-proton in N-aryl-3-(trifluoromethyl)-pyrazoles allows for smooth deprotonation at that site using a strong base like n-butyllithium (n-BuLi). The resulting lithium 5-pyrazolide can then be trapped with an iodine source, such as elemental iodine (I₂), to yield the 5-iodo derivative with high selectivity. rsc.org Similarly, protecting pyrazole with a dimethylaminosulfonyl group allows for deprotonation with butyllithium (B86547) to form a pyrazole anion, which can then be brominated at the C3 position. google.com

The N-vinyl group has also been explored as a protecting group to facilitate the preparation of 3(5)-substituted pyrazoles via bromine-lithium exchange, further highlighting the utility of N-protection in directing substitution away from the C4 position. researchgate.net

| Protecting Group | Reagents for Halogenation | Position Targeted | Key Strategy |

| SEM | Halogenating Agents (e.g., NBS, NIS) | C5, then C3 | Protection followed by "SEM switch" to activate the C3 position. nih.gov |

| Aryl | 1. n-BuLi; 2. I₂ | C5 | Directed ortho-metalation principle, exploiting the acidity of C5-H. rsc.org |

| Dimethylaminosulfonyl | 1. BuLi; 2. BrCCl₂CCl₂Br | C3 | Protection followed by lithiation and bromination. google.com |

| Ethoxyethyl | N/A (Used for subsequent functionalization) | N/A | Protects N-H to allow for selective reactions at pre-existing halogen sites. arkat-usa.org |

N-Protection for Selective Carbon-Halogen Bond Functionalization

In molecules that already contain multiple halogen substituents, such as this compound, N-protecting groups are crucial for achieving selective functionalization of one specific carbon-halogen (C-X) bond. The protecting group prevents the acidic N-H proton from interfering with organometallic reagents commonly used in cross-coupling reactions and can help differentiate the electronic and steric environments of the two halogenated positions.

The ethoxyethyl group is a prime example of a protecting group used for this purpose. In the synthesis of substituted 3-iodo-1H-pyrazole derivatives, the pyrazole nitrogen is protected with an ethoxyethyl group derived from ethyl vinyl ether. arkat-usa.org This protection is stable enough to allow for subsequent selective reactions, such as palladium-catalyzed Sonogashira cross-coupling, at the C3-iodo position. arkat-usa.orgresearchgate.net The N-protection is essential, as the free N-H would be deprotonated by the organometallic reagents used in the coupling reaction, leading to complications and reduced yields.

The SEM group also plays a vital role in this context. After the regioselective introduction of halogens, the SEM group remains in place to facilitate further transformations. nih.gov For example, a 5-halogenated, N-SEM-protected pyrazole can undergo selective Suzuki or other cross-coupling reactions at the C5 position. The protecting group ensures that the reaction proceeds exclusively at the carbon-halogen bond without affecting the N-H group. After the desired modifications are complete, the SEM group can be removed under specific conditions to yield the free N-H pyrazole. nih.gov This strategy allows for the precise, stepwise construction of complex, fully substituted pyrazoles.

The use of a tert-butyloxycarbonyl (Boc) group is another common strategy. The N-Boc group protects the pyrazole nitrogen, enabling modifications at other positions on the ring. arkat-usa.orgmdpi.com For instance, a dihalogenated pyrazole could be N-protected with a Boc group to allow for a selective cross-coupling reaction at the more reactive C-I bond over a C-Br bond. The Boc group can then be selectively removed, often under mild acidic or basic conditions, without disturbing the newly formed bond. arkat-usa.orgresearchgate.net

| Starting Material (N-Protected) | Reaction Type | Halogen Functionalized | Product Type |

| 1-(Ethoxyethyl)-3-iodo-1H-pyrazole | Sonogashira Coupling | C3-I | 3-Alkynyl-1-(ethoxyethyl)-1H-pyrazole arkat-usa.orgresearchgate.net |

| N-SEM-5-bromopyrazole | Suzuki Coupling | C5-Br | 5-Aryl-N-SEM-pyrazole nih.gov |

| N-Boc-3-bromo-5-iodopyrazole | Stille Coupling | C5-I (typically more reactive) | 3-Bromo-5-organostannyl-N-Boc-pyrazole |

| N-Aryl-5-iodopyrazole | Suzuki-Miyaura Coupling | C5-I | 5-Aryl-N-aryl-pyrazole rsc.org |

Reaction Mechanism Elucidation in Halogenated Pyrazole Chemistry

Mechanistic Studies of Halogenation Pathways

The introduction of halogen atoms onto the pyrazole (B372694) ring is a critical step in the synthesis of compounds such as 3-bromo-5-iodopyrazole. The regioselectivity and efficiency of these reactions are dictated by the underlying mechanisms. The most common strategy for constructing halogenated pyrazole skeletons involves the electrophilic halogenation of pyrazoles or their corresponding anions. beilstein-archives.org

The halogenation of pyrazoles predominantly proceeds through an electrophilic aromatic substitution (SEAr) mechanism. acs.org The pyrazole ring is an electron-rich heterocycle, making it susceptible to attack by electrophiles. nih.gov Electrophilic substitution is most favored at the C4 position due to the stability of the resulting intermediate cation, as attack at C3 or C5 would generate a highly unstable positively charged azomethine intermediate. rrbdavc.orgfirsthope.co.in

Common halogenating agents include N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS). beilstein-archives.orgresearchgate.net Mechanistic studies suggest that in some systems, the solvent can play a catalytic role. For instance, when dimethyl sulfoxide (B87167) (DMSO) is used, it is proposed that the oxygen atom of DMSO coordinates with the halogen atom of the NXS reagent to form a polarized intermediate, DMSO·X+. beilstein-archives.org This activated complex then reacts with the π-electrons of the pyrazole ring to form a σ-complex (a Wheland intermediate), which subsequently loses a proton to yield the final halogenated product. beilstein-archives.orgresearchgate.net

Another proposed mechanism involves the use of an organocatalyst, such as gallocyanine, which can act as a halogen-transfer agent to enhance the electrophilicity of the halogenating species. acs.org

Table 1: Mechanistic Aspects of Electrophilic Halogenation of Pyrazoles

| Reagent System | Proposed Mechanism | Key Intermediates | Reference |

|---|---|---|---|

| N-Halosuccinimide (NXS) in DMSO | Solvent-assisted polarization of N-X bond | DMSO·X+, σ-complex | beilstein-archives.org |

| NXS with Gallocyanine Catalyst | Organocatalyst acts as a halogen-transfer agent | Gallocyanine-halogen complex | acs.org |

While the electrophilic pathway is dominant, the potential for radical mechanisms in halogenation reactions is often investigated to provide a comprehensive mechanistic picture. Control experiments using radical scavengers are a common method for probing these pathways.

In studies on the halogenation of 3-aryl-1H-pyrazol-5-amines with NXS, the addition of radical inhibitors such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) or BHT (2,6-di-tert-butyl-4-methylphenol) did not suppress the reaction. beilstein-archives.org The halogenated product was still obtained in high yields, strongly indicating that a free radical pathway is not involved in this particular transformation. beilstein-archives.org Similarly, in the synthesis of 4-chloropyrazoles using trichloroisocyanuric acid (TCCA), control experiments with radical scavengers ruled out the possibility of a radical pathway. mdpi.com These findings reinforce the prevalence of ionic, specifically electrophilic, mechanisms in the direct C-H halogenation of the pyrazole core.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling Reactions

Halogenated pyrazoles, including this compound, are exceptionally valuable substrates in transition metal-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. beilstein-archives.orgmdpi.com The mechanism of these reactions, particularly those catalyzed by palladium, is a well-established catalytic cycle. chemistryjournals.netresearchgate.net

The general catalytic cycle for a reaction like the Suzuki-Miyaura coupling involves three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the halogenated pyrazole to a low-valent transition metal complex, typically Palladium(0). In a molecule like this compound, this step is regioselective. The carbon-iodine bond is weaker and more reactive than the carbon-bromine bond, leading to the preferential oxidative addition at the C5-I position. This forms a Pd(II)-pyrazolyl intermediate.

Transmetalation : In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, which forms the new C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. chemistryjournals.netresearchgate.net

The distinct reactivity of the C-I and C-Br bonds in this compound allows for sequential, site-selective cross-coupling reactions, making it a versatile building block in organic synthesis.

Table 2: Key Steps in a Suzuki-Miyaura Cross-Coupling Catalytic Cycle

| Step | Description | Reactants | Products |

|---|---|---|---|

| Oxidative Addition | The C-X bond of the pyrazole adds across the Pd(0) center, forming a Pd(II) complex. | This compound, Pd(0)Ln | Iodo-(3-bromo-pyrazol-5-yl)palladium(II)Ln |

| Transmetalation | The organic group from the organoboron reagent replaces the halide on the Pd(II) center. | Pd(II) intermediate, Organoboron reagent, Base | Organo-(3-bromo-pyrazol-5-yl)palladium(II)Ln |

Elucidation of Nucleophilic Substitution Mechanisms Involving Pyrazole Ligands

Due to the electron-rich nature of the pyrazole ring, nucleophilic aromatic substitution (SNAr) is generally uncommon unless the ring is activated by potent electron-withdrawing groups. firsthope.co.in However, the coordination of pyrazole to a metal center can significantly alter its reactivity. Pyrazoles and their deprotonated forms, pyrazolates, are versatile ligands in coordination chemistry. mdpi.com

The elucidation of nucleophilic substitution mechanisms in this context can refer to several processes:

Substitution at the Metal Center : A nucleophile can displace the pyrazole ligand or other ligands from the metal coordination sphere. The mechanism (associative, dissociative, or interchange) depends on the nature of the metal, its oxidation state, and the steric and electronic properties of the other ligands.

Nucleophilic Attack on the Coordinated Pyrazole Ligand : When coordinated to a cationic metal center, the pyrazole ring becomes more electron-deficient and thus more susceptible to nucleophilic attack. The metal acts as a "super-electron-withdrawing group." The attack can lead to the formation of a new bond on the pyrazole ring, followed by potential rearrangement or cleavage of the ring.

Ligand-Centered Reactions : Some mechanisms involve the pyrazole ligand directly participating in a reaction without being substituted. For instance, the acidic N-H proton of a coordinated pyrazole can be involved in proton-coupled electron transfer (PCET) or act as a proton shuttle to facilitate catalysis at the metal center. mdpi.com In reactions of 1H-pyrrole-2,3-diones, the initial attack of a nucleophile can occur at different carbon positions, leading to various isomeric products, highlighting the complex reactivity patterns. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide (NBS) |

| N-iodosuccinimide (NIS) |

| Dimethyl sulfoxide (DMSO) |

| Gallocyanine |

| TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) |

| BHT (2,6-di-tert-butyl-4-methylphenol) |

| Trichloroisocyanuric acid (TCCA) |

Theoretical and Computational Investigations of Halogenated Pyrazole Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

The electronic properties of pyrazole (B372694) derivatives are significantly influenced by the nature and position of substituents on the ring. The introduction of electron-withdrawing groups, such as bromine and iodine, is expected to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A larger energy gap generally implies lower reactivity and higher stability. In related halogenated heterocyclic systems, DFT calculations have shown that the type of halogen atom can fine-tune this energy gap, thereby modulating the molecule's reactivity.

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

The following table illustrates typical global reactivity descriptors calculated for a generic halogenated pyrazole system using DFT.

| Descriptor | Formula | Typical Calculated Value (eV) | Implication |

| HOMO Energy | EHOMO | -6.5 to -7.5 | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.5 | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 4.75 | Higher values indicate a greater ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.25 to 2.75 | Higher values suggest greater stability. |

Note: These values are illustrative and depend on the specific molecule and level of theory used.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. The MEP visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-bromo-5-iodopyrazole, the MEP would be expected to show a region of positive electrostatic potential (a "σ-hole") on the outer side of both the bromine and iodine atoms, which is a key feature for halogen bonding.

Analysis of Intermolecular Interactions: Halogen Bonding Features

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. mdpi.com The strength of this interaction generally follows the trend I > Br > Cl > F, correlating with the polarizability and size of the halogen atom. mdpi.com In this compound, both the iodine and bromine atoms are potential halogen bond donors.

Computational studies combined with crystallographic data from related 5-iodopyrazoles and 5-bromopyrazoles have demonstrated a wide variety of halogen bonds, including C–I⋯O, C–I⋯N, C–I⋯π, and C–Br⋯O interactions. mdpi.comnih.gov In molecules containing both iodine and bromine, C–I⋯Br halogen bonds have also been observed, where the more polarizable iodine acts as the donor and the bromine atom of a neighboring molecule acts as the acceptor. mdpi.com

The key parameters that characterize a halogen bond, often determined from crystal structures and computational models, are presented in the table below.

| Parameter | Description | Typical Range |

| X···Y Distance | The distance between the halogen donor (X) and the acceptor atom (Y). | Shorter than the sum of the van der Waals radii. |

| C–X···Y Angle | The angle formed by the carbon, halogen donor, and acceptor atom. | Close to 180°, indicating high directionality. |

| Normalized Contact (NC) | The ratio of the X···Y distance to the sum of the van der Waals radii. | NC < 1 indicates a significant interaction. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. While specific reaction pathways for this compound have not been extensively modeled, studies on similar pyrazole systems provide a framework for how such investigations would be conducted.

For example, the thermal decomposition of a substituted pyrazoline was studied using DFT, revealing that the reaction proceeds via different mechanisms in solution versus in the molten state. mdpi.comrsc.org In solution, the reaction involved an HCl extrusion, while in the molten state, it followed a retro-[3+2] cycloaddition pathway. mdpi.comrsc.org Such studies typically involve the following steps:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These are performed to confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations map the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

The activation energy (ΔE‡) and reaction energy (ΔErxn) are then calculated to predict the feasibility and kinetics of the proposed mechanism. A hypothetical reaction pathway for an electrophilic substitution on the pyrazole ring is outlined in the table below.

| Reaction Step | Description | Key Computational Output |

| Reactant Complex | Formation of a complex between the pyrazole and the electrophile. | Optimized geometry and binding energy. |

| Transition State (TS) | The highest energy point along the reaction coordinate. | Structure of the TS and its activation energy (ΔE‡). |

| Intermediate | A metastable species formed after the transition state (e.g., a sigma complex). | Optimized geometry and relative stability. |

| Product Complex | Formation of a complex between the substituted pyrazole and byproducts. | Optimized geometry and energy. |

The theoretical study of the oxidation of pyrazolines to pyrazoles using bromine also provides mechanistic insights that could be relevant. researchgate.net These computational approaches allow for the exploration of different plausible mechanisms and can distinguish between them based on calculated energy barriers, providing a level of detail that is often difficult to obtain experimentally.

Conformational Analysis and Molecular Recognition Studies

The biological activity and material properties of a molecule are often dictated by its three-dimensional shape and its ability to interact with other molecules. Computational methods are well-suited to explore these aspects.

Conformational Analysis: For a relatively rigid molecule like this compound, the conformational landscape is limited. However, if N-substituted derivatives are considered, the orientation of the substituent relative to the pyrazole ring becomes an important factor. Computational studies on substituted pyrazoles have investigated tautomeric and conformational preferences, revealing how intramolecular interactions can stabilize certain forms over others. mdpi.com For instance, the rotation around the bond connecting the pyrazole to a substituent can be modeled by constructing a potential energy surface (PES), which identifies the most stable rotational isomers (rotamers).

Molecular Recognition: The ability of this compound to act as a potent halogen bond donor makes it an interesting candidate for molecular recognition studies. It could be designed to bind selectively to molecules with strong Lewis basic sites (halogen bond acceptors), such as carbonyls, amines, or aromatic π-systems.

Computational molecular docking is a technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly relevant in drug design, where the "ligand" (e.g., a pyrazole derivative) is docked into the active site of a "receptor" (e.g., a protein). The strength of the interaction is estimated by a scoring function, which often accounts for hydrogen bonds, electrostatic interactions, and, increasingly, halogen bonds.

The following table summarizes the computational approaches used in these studies:

| Technique | Purpose | Information Obtained |

| Potential Energy Surface (PES) Scan | To explore the conformational space of a molecule. | Identification of stable conformers and rotational energy barriers. |

| Molecular Docking | To predict the binding mode of a ligand to a receptor. | Binding affinity (scoring), orientation of the ligand, and key intermolecular interactions. |

| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior of a molecular system. | Stability of the ligand-receptor complex, conformational changes, and the role of solvent. |

Through these computational lenses, a detailed understanding of the structure, reactivity, and interaction potential of this compound can be achieved, guiding its future application in various fields of chemistry.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to Halogenated Pyrazoles

Rotational Spectroscopy for Gas-Phase Structure and Electronic Distribution

Rotational spectroscopy provides extraordinarily precise information about the structure of molecules in the gas phase, free from the influence of intermolecular interactions present in crystals. wikipedia.org By measuring the frequencies of transitions between quantized rotational states, the moments of inertia of the molecule can be determined with very high accuracy. From these, precise bond lengths and angles can be derived. researchgate.net

A study on the related molecules 4-bromopyrazole and 4-iodopyrazole (B32481) using Fourier transform microwave spectroscopy illustrates the power of this technique. semanticscholar.org The analysis of the rotational spectra confirmed the planar geometries of these molecules. Furthermore, the spectra exhibited hyperfine splitting due to the nuclear quadrupole moments of the bromine, iodine, and nitrogen nuclei. Analysis of this splitting yields nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc), which provide a sensitive probe of the electronic environment around these nuclei. researchgate.netsemanticscholar.org These constants reveal details about the charge distribution within the C-Br and C-I bonds and the extent of π-electron delocalization in the pyrazole (B372694) ring. semanticscholar.org For 3-bromo-5-iodopyrazole, such an analysis would precisely define its gas-phase geometry and map the electronic effects of having both a bromine and an iodine atom on the same ring.

Table 2: Example Rotational and Quadrupole Coupling Constants for Halogenated Pyrazoles

| Parameter | 4-Bromopyrazole semanticscholar.org | 4-Iodopyrazole semanticscholar.org |

|---|---|---|

| Rotational Constants (MHz) | ||

| A | 9673.8 | 9660.0 |

| B | 1307.3 | 948.3 |

| C | 1151.4 | 863.6 |

| Halogen Quadrupole Coupling Constants (MHz) | ||

| χaa(X) | 487.2 (⁷⁹Br) | -1607.1 (¹²⁷I) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide a unique fingerprint of its atomic connectivity.

¹H NMR : In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would be expected to show two main signals: a singlet for the C4-H proton and a broad signal for the N1-H proton. The chemical shift of the C4-H proton is influenced by the electron-withdrawing effects of the adjacent bromine and iodine atoms.

¹³C NMR : The ¹³C NMR spectrum would display three distinct signals for the three carbon atoms of the pyrazole ring. The carbons directly bonded to the halogens (C3 and C5) would show characteristic chemical shifts. For instance, the carbon attached to iodine (C5) typically appears at a significantly higher field (lower ppm value) compared to the carbon attached to bromine (C3) due to the heavy-atom effect of iodine.

NMR data from related compounds, such as tert-butyl 3-bromo-1H-pyrazole-1-carboxylate, show the pyrazole protons appearing at δ 6.72 and 8.30 ppm, illustrating the typical chemical shift range for protons on a substituted pyrazole ring arkat-usa.org.

Table 3: Typical NMR Chemical Shifts for a Substituted Bromopyrazole

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| ¹H | tert-Butyl 3-bromo-1H-pyrazole-1-carboxylate arkat-usa.org | DMSO-d₆ | 6.72 (d, 1H), 8.30 (t, 1H) |

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its elemental composition. For this compound, MS is crucial for confirming its successful synthesis and for monitoring the progress of reactions in which it is involved.

The mass spectrum of this compound would exhibit a distinct molecular ion peak corresponding to its exact mass. A key feature would be the characteristic isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for a monobrominated compound. Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic splitting.

Advanced MS techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed for highly specific and quantitative analysis. nih.govnih.govresearchgate.net In these methods, the mass spectrometer is programmed to select the molecular ion of this compound, induce its fragmentation, and then monitor for specific, characteristic fragment ions. This two-stage filtering provides exceptional sensitivity and specificity, allowing for the precise quantification of the compound even in complex mixtures, making it ideal for tracking reaction kinetics or identifying trace amounts of product. nih.govnih.gov

Applications of 3 Bromo 5 Iodopyrazole and Its Derivatives in Advanced Organic Synthesis

Utilization as Building Blocks for Complex Heterocyclic Systems

The unique structural motif of 3-bromo-5-iodopyrazole, featuring two different halogens at positions amenable to cross-coupling reactions, serves as an excellent starting point for the synthesis of fused heterocyclic systems. The ability to selectively react one halogen over the other is a key strategy in the construction of these complex scaffolds, which are prevalent in medicinal chemistry and materials science.

The differential reactivity of carbon-halogen bonds, typically C-I > C-Br, allows for sequential cross-coupling reactions. For instance, the iodine at the 5-position can be selectively displaced via a Suzuki-Miyaura or Sonogashira coupling, leaving the bromine at the 3-position intact for a subsequent transformation. This stepwise approach is instrumental in building complex structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines.

Pyrazolo[1,5-a]pyrimidines: These fused heterocycles are recognized as purine bioisosteres and exhibit a wide range of biological activities, including acting as protein kinase inhibitors for cancer therapy. nih.gov The synthesis of these systems can be envisioned starting from a 3-amino-5-substituted pyrazole (B372694), which can be derived from this compound. A general strategy involves the initial functionalization at the 5-position via a palladium-catalyzed cross-coupling reaction, followed by amination at the 3-position and subsequent cyclization with a suitable three-carbon synthon. Microwave-assisted synthesis has emerged as a valuable technique for the efficient preparation of these compounds. nih.gov

Pyrazolo[3,4-d]pyridazines: This class of compounds is also of significant interest in medicinal chemistry. The synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides, for example, has been explored as novel nitric oxide (NO) donors. scite.ai The construction of the pyrazolo[3,4-d]pyridazine core can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyrazole precursors. The selective functionalization of this compound allows for the introduction of desired substituents before the key cyclization step.

The regioselective nature of these sequential reactions is crucial. For instance, in dihalogenated pyridines, Buchwald-Hartwig amination can be directed to the more electron-deficient position, followed by a Suzuki-Miyaura coupling at the other position. nih.gov A similar strategy can be applied to this compound, where the choice of catalyst and reaction conditions can influence the site of the initial reaction.

| Starting Material | Reaction 1 (at C-5) | Intermediate | Reaction 2 (at C-3) | Fused Heterocycle Type |

|---|---|---|---|---|

| N-protected this compound | Suzuki-Miyaura Coupling (Arylboronic acid) | N-protected 3-Bromo-5-arylpyrazole | Buchwald-Hartwig Amination (Amine), followed by cyclization | Pyrazolo-fused systems |

| N-protected this compound | Sonogashira Coupling (Terminal alkyne) | N-protected 3-Bromo-5-alkynylpyrazole | Intramolecular cyclization | Thieno[2,3-c]pyrazoles or similar |

Synthesis of Multi-Functionalized Pyrazole Derivatives

The orthogonal reactivity of the C-I and C-Br bonds in this compound is a cornerstone for the synthesis of multi-functionalized pyrazole derivatives. This allows for the introduction of diverse substituents at specific positions on the pyrazole ring through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

The general order of reactivity for these halogens in palladium-catalyzed reactions is I > Br > Cl, which enables a high degree of control in sequential functionalization. nih.gov The more reactive C-I bond can be selectively targeted under milder conditions, leaving the C-Br bond available for a subsequent coupling reaction under more forcing conditions or with a different catalytic system.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid would be expected to occur preferentially at the 5-position. Subsequent Suzuki-Miyaura coupling at the 3-position with a different boronic acid would lead to a 3,5-disubstituted pyrazole with two different aryl or vinyl groups. The synthesis of 3,5-diaryl-pyrazolo[1,5-a]pyrimidines has been achieved using such a strategy. nih.gov

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. A Sonogashira coupling of this compound with a terminal alkyne would selectively form a 5-alkynyl-3-bromopyrazole. researchgate.netrsc.org This intermediate could then undergo a further cross-coupling reaction at the 3-position or the alkyne could be used in subsequent transformations such as cycloadditions or cyclizations to build more complex structures. researchgate.net

Buchwald-Hartwig Amination: This reaction is a key method for the formation of carbon-nitrogen bonds. A selective Buchwald-Hartwig amination at the 5-position of this compound would yield a 5-amino-3-bromopyrazole derivative. The remaining bromine atom could then be used in another cross-coupling reaction to introduce a different functional group. The development of specialized ligands has expanded the scope of this reaction to include a wide variety of amines and heterocyclic halides. nih.gov

| Reaction Type | Halogenated Pyrazole Substrate | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2/XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones nih.gov |

| Sonogashira | 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂/CuI | 5-Chloro-4-(phenylethynyl)pyrazoles researchgate.net |

| Buchwald-Hartwig | 4-Bromo-1H-imidazole | Aniline | tBuBrettPhos (L4) based Pd precatalyst | Aminoimidazoles nih.gov |

Role in Fragment-Based Approaches to Chemical Probe and Synthetic Tool Development

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug discovery. youtube.comyoutube.com This approach utilizes small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. This compound, with its decorated heterocyclic core and multiple vectors for chemical elaboration, represents an ideal starting point for the development of fragments for screening libraries.

The pyrazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. The bromo and iodo substituents on this compound provide orthogonal handles for the rapid synthesis of a library of diverse pyrazole derivatives. By performing selective cross-coupling reactions at the 3- and 5-positions, a wide range of chemical space can be explored around the pyrazole core.

Development of Chemical Probes: A chemical probe is a small molecule that can be used to study the function of a specific protein or pathway in a biological system. The development of potent and selective chemical probes is crucial for understanding disease biology. The fragment-based approach has been successfully used to develop chemical probes for various targets, including bromodomains. The optimization of fragment hits often involves structure-based design, where X-ray crystallography or NMR is used to visualize how the fragment binds to the target protein. This information guides the synthetic chemistry efforts to improve the affinity and selectivity of the initial hit.

Synthetic Tool Development: Beyond its direct application in drug discovery, this compound can be used to create synthetic tools for chemical biology. For example, by incorporating a reactive group or a tag at one of the positions via selective cross-coupling, this pyrazole derivative can be transformed into a tool for activity-based protein profiling or for the identification of protein-protein interactions.

The development of kinase inhibitors is a prominent area where pyrazole-based scaffolds have been extensively utilized. mdpi.comnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is an isostere of the adenine ring of ATP and can effectively target the ATP-binding site of kinases. nih.gov A fragment library based on this compound could be screened against a panel of kinases to identify starting points for the development of novel and selective inhibitors.

| Attribute | Relevance in Fragment-Based Approaches |

|---|---|

| Privileged Scaffold | The pyrazole core is a common motif in bioactive molecules, increasing the likelihood of identifying relevant biological interactions. |

| Orthogonal Functionality | The distinct reactivity of the bromo and iodo groups allows for controlled, stepwise library synthesis to explore structure-activity relationships. |

| Vectors for Growth | The C-3 and C-5 positions provide clear vectors for fragment elaboration and optimization into more potent lead compounds. |

| Access to Diverse Chemical Space | A wide variety of substituents can be introduced via established cross-coupling methodologies, enabling the creation of a diverse fragment library. |

Future Perspectives and Emerging Research Directions in Dihalogenated Pyrazole Chemistry

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pyrazole (B372694) derivatives, aiming to reduce the environmental impact of chemical processes. nih.govnih.gov Traditional methods for pyrazole synthesis often involve harsh reaction conditions, toxic solvents, and generate significant waste. researchgate.net Consequently, a major focus of future research is the development of more sustainable and environmentally benign synthetic routes.

Key areas of development in greener pyrazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various pyrazole derivatives, offering a more energy-efficient approach. nih.govgsconlinepress.com

Solvent-Free and Aqueous Media Reactions: The use of hazardous organic solvents is a major concern in chemical synthesis. Researchers are exploring solvent-free reaction conditions or the use of water as a green solvent for pyrazole synthesis. researchgate.netgsconlinepress.com These approaches not only reduce the environmental footprint but can also simplify product isolation and purification.

Catalyst-Free and Metal-Free Reactions: The use of heavy metal catalysts can lead to product contamination and environmental concerns. There is a growing interest in developing catalyst-free or metal-free synthetic methods for pyrazole synthesis, which align with the principles of green chemistry. synthesisspotlight.com

| Green Chemistry Approach | Advantages |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, energy efficient. nih.govresearchgate.net |

| Solvent-Free/Aqueous Media | Reduced use of hazardous solvents, simplified workup. researchgate.netgsconlinepress.com |

| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. nih.govrsc.org |

| Catalyst-Free/Metal-Free | Avoids heavy metal contamination, more sustainable. synthesisspotlight.com |

Exploration of Novel Reactivity Patterns for Orthogonal Functionalization

The presence of two different halogen atoms on the pyrazole ring, such as in 3-bromo-5-iodopyrazole, offers unique opportunities for selective and sequential functionalization. This concept, known as orthogonal functionalization, allows for the stepwise introduction of different substituents at specific positions, leading to the synthesis of highly complex and diverse molecular architectures.

Future research in this area will likely focus on:

Regioselective Halogenation: Developing methods for the precise and regioselective introduction of different halogens onto the pyrazole core is crucial for accessing versatile building blocks. researchgate.netresearchgate.net While halogenation of pyrazoles typically occurs at the 4-position, strategies to achieve selective halogenation at the 3- and 5-positions are of significant interest. researchgate.netacs.org

Selective Cross-Coupling Reactions: The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) is the cornerstone of orthogonal functionalization. Researchers will continue to explore and optimize various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to selectively functionalize the different halogenated positions.

Development of Novel Directing Groups: The use of directing groups can provide exquisite control over the regioselectivity of C-H functionalization reactions, enabling the introduction of functional groups at positions that are otherwise difficult to access. rsc.orgresearchgate.net The development of new and removable directing groups for pyrazoles will expand the toolbox for their selective functionalization.

| Functionalization Strategy | Description |

| Regioselective Halogenation | Precise introduction of different halogens at specific positions on the pyrazole ring. researchgate.netresearchgate.net |

| Selective Cross-Coupling | Stepwise functionalization based on the differential reactivity of C-I, C-Br, and C-Cl bonds. |

| Novel Directing Groups | Utilizing directing groups to control the site of C-H functionalization. rsc.orgresearchgate.net |

Advanced Applications in Materials Science and Catalysis

The unique electronic and structural properties of dihalogenated pyrazoles make them attractive building blocks for the development of advanced materials and novel catalysts.

In materials science , dihalogenated pyrazoles can serve as precursors to:

Organic Light-Emitting Diodes (OLEDs): The pyrazole scaffold can be incorporated into organic molecules with tailored photophysical properties, making them suitable for applications in OLEDs and other organic electronic devices.

Polymers and Functional Materials: The ability to introduce different functional groups through orthogonal functionalization allows for the synthesis of pyrazole-containing polymers with specific properties, such as thermal stability, conductivity, and optical characteristics. mdpi.com

In the field of catalysis , pyrazole derivatives are widely used as ligands for transition metal catalysts. nih.gov The electronic properties of the pyrazole ring can be fine-tuned by the introduction of halogen atoms, which in turn can influence the catalytic activity and selectivity of the metal center. Future research will likely explore the use of dihalogenated pyrazoles as ligands in a variety of catalytic transformations, including:

Oxidation Catalysis: Pyrazole-based ligands have shown promise in activating oxygen for catalytic oxidation reactions. bohrium.com

Asymmetric Catalysis: Chiral pyrazole-containing ligands can be used to induce enantioselectivity in a range of chemical reactions, which is of great importance in the synthesis of pharmaceuticals and other bioactive molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern automation technologies, such as flow chemistry and robotic synthesis platforms, is set to revolutionize the synthesis of dihalogenated pyrazoles and their derivatives. mdpi.com

Flow chemistry , where reactions are performed in a continuous stream rather than in a traditional batch reactor, offers several advantages: galchimia.comscilit.com

Enhanced Safety: Flow reactors can handle hazardous reagents and exothermic reactions more safely due to the small reaction volumes and excellent heat and mass transfer. mdpi.com

Improved Reproducibility and Scalability: Flow systems allow for precise control over reaction parameters, leading to highly reproducible results. Scaling up production is often simpler than with batch processes. rsc.org

Access to Novel Reaction Conditions: Flow chemistry enables the use of high temperatures and pressures, which can accelerate reactions and open up new reaction pathways. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of new pyrazole-based compounds by: scribd.com

High-Throughput Screening: Robotic systems can perform a large number of reactions in parallel, allowing for the rapid screening of different reaction conditions and starting materials.

Data-Driven Optimization: The data generated from automated experiments can be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the optimization process.

The combination of flow chemistry and automated synthesis will enable the rapid and efficient synthesis of large libraries of dihalogenated pyrazole derivatives for drug discovery, materials science, and other applications. scribd.com

Q & A

Q. What are the standard synthetic routes for preparing 3-Bromo-5-iodopyrazole, and how is regioselectivity controlled during halogenation?

- Methodological Answer : The synthesis typically involves sequential halogenation of pyrazole derivatives. For bromination, electrophilic substitution using reagents like in polar aprotic solvents (e.g., DMF) at 0–25°C is common. Iodination may employ under similar conditions. Regioselectivity is influenced by directing groups (e.g., electron-withdrawing substituents) and steric effects. For example, bulky groups at position 1 of the pyrazole ring can direct halogenation to positions 3 and 5. Characterization via -NMR and -NMR is critical to confirm regiochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm). -NMR confirms halogenated carbons (e.g., C-Br at ~100–110 ppm, C-I at ~60–70 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., for ).

- Elemental Analysis : Validates purity (>95%) and stoichiometry.

- X-ray Crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How do the bromo and iodo substituents in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The iodo group is more reactive than bromo in Pd-catalyzed couplings (e.g., Suzuki, Sonogashira) due to lower bond dissociation energy. For sequential functionalization:

- Use iodo-selective coupling first (e.g., with , mild conditions), retaining bromo for later reactions.

- Optimize catalysts: Bulky ligands () enhance selectivity for sterically hindered positions.

- Monitor reaction progress via TLC or GC-MS to prevent overcoupling .

Q. What experimental strategies optimize yield in the synthesis of this compound derivatives under inert conditions?

- Methodological Answer :

- Solvent Selection : Use dry THF or DMF to avoid hydrolysis.

- Temperature Control : Halogenation reactions often require low temperatures (−10°C to 25°C) to minimize side products.

- Catalyst Screening : Test Pd/C, , or Ni catalysts for coupling steps.

- Workup Protocols : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).

- Yield Improvement : Add molecular sieves to scavenge moisture or use microwave-assisted synthesis for faster kinetics .

Q. How should researchers resolve contradictions in reported reaction conditions or yields for similar bromo-iodo heterocycles?

- Methodological Answer :

- Systematic Replication : Reproduce conflicting studies while controlling variables (e.g., solvent purity, catalyst lot).

- Kinetic Studies : Use in-situ IR or NMR to track intermediate formation and identify rate-limiting steps.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation energies of proposed pathways.

- Meta-Analysis : Aggregate literature data (e.g., Web of Science) to identify trends in solvent/catalyst efficacy.

- Example: Discrepancies in Ullmann coupling yields may arise from trace oxygen in solvents; degassing with can resolve this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.